

Physicochemical Characterization of Tert-Butyl Rosuvastatin: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl rosuvastatin*

Cat. No.: B041824

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Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Rosuvastatin and its intermediates.

Introduction

Tert-Butyl rosuvastatin (CAS 355806-00-7) is a critical intermediate in the synthesis of Rosuvastatin, a selective and competitive inhibitor of HMG-CoA reductase used to treat hypercholesterolemia.[1][2] As a direct precursor to the active pharmaceutical ingredient (API), the physicochemical properties, purity, and stability of **tert-Butyl rosuvastatin** must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthetic process, which is later cleaved under acidic conditions in the final stages of Rosuvastatin synthesis.[3]

This technical guide provides a comprehensive overview of the physicochemical characterization of **tert-Butyl rosuvastatin**, including its chemical and physical properties, analytical methodologies for characterization, and detailed experimental protocols.

Chemical Identity and Physical Properties

The fundamental identity and key physical properties of **tert-Butyl rosuvastatin** are summarized in the tables below. This data is essential for material handling, process development, and analytical method development.

Table 1: Chemical Identification of **tert-Butyl Rosuvastatin**

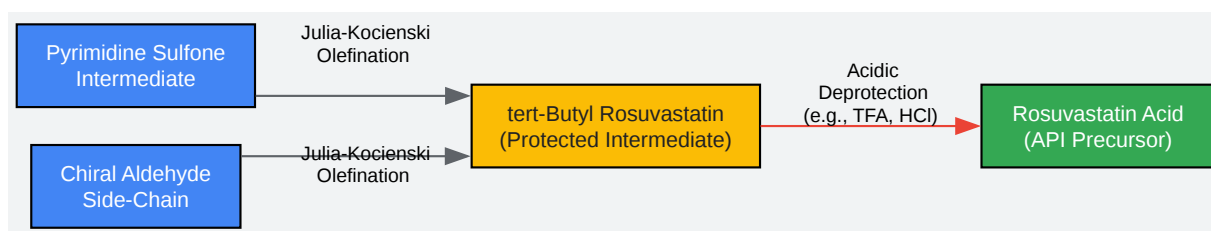
Identifier	Value	Reference
CAS Number	355806-00-7	[1] [4]
Molecular Formula	C ₂₆ H ₃₆ FN ₃ O ₆ S	[4] [5]
Molecular Weight	537.64 g/mol	[4] [5]
IUPAC Name	tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate	
Synonyms	Rosuvastatin tert-butyl ester; (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester	[5] [6]

Table 2: Physicochemical Properties of **tert-Butyl Rosuvastatin**

Property	Value	Reference
Physical Form	Solid. White to Off-White.[7]	[7]
Melting Point	136-138 °C	[1][6]
Boiling Point	704.2 ± 70.0 °C (Predicted)	[1][6]
Density	1.259 g/cm ³ (Predicted)	[1][6]
pKa	-0.43 ± 0.10 (Predicted, for the most basic nitrogen)	[7]
Solubility	Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating).[1][6]	[1][6]
Storage Temperature	Room Temperature (Sealed in dry).[1][6] 2-8°C for long-term storage.[8]	[1][6][8]

Synthesis and Characterization Workflow

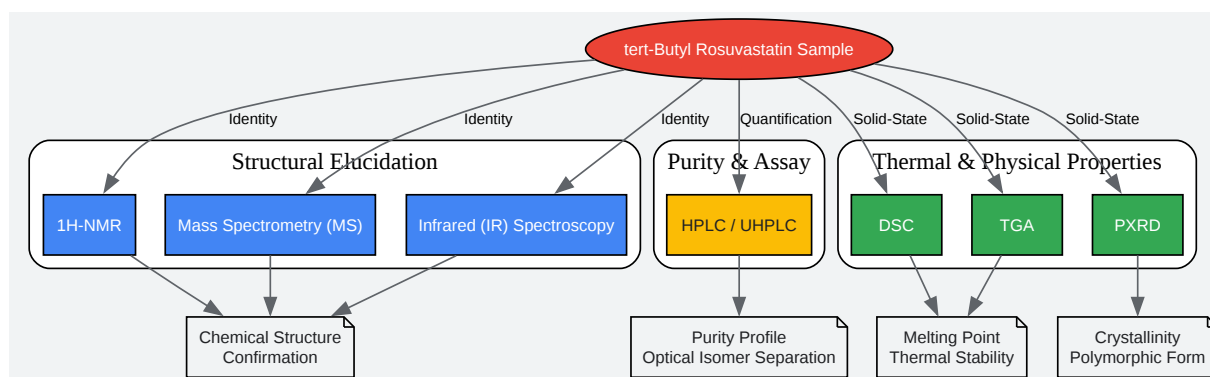
Tert-Butyl rosuvastatin is synthesized via a multi-step process. One common synthetic route involves the Julia-Kocienski olefination reaction between a pyrimidine sulfone and a chiral aldehyde side-chain, which yields the protected tert-butyl ester of rosuvastatin.[9] This intermediate is then purified before undergoing deprotection of the ester group to yield the final Rosuvastatin acid.[2][9]



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Caption: A simplified schematic of a synthesis route for **tert-Butyl rosuvastatin**.

The comprehensive characterization of the isolated intermediate is a critical quality control step. A typical workflow involves a suite of analytical techniques to confirm identity, purity, and solid-state properties.



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Caption: Experimental workflow for the physicochemical characterization of **tert-Butyl rosuvastatin**.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. The following protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the most common method for determining the purity of **tert-Butyl rosuvastatin** and separating it from related substances, including optical isomers.^{[10][11]}

- Objective: To determine the purity of **tert-Butyl rosuvastatin** and quantify impurities.
- Instrumentation: HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.^[11]
^[12]

- Column: A reversed-phase C18 or C8 column is typically used (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm or Nucleodur C8, 250 × 4.6 mm, 5 µm).[\[12\]](#)[\[13\]](#)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or other buffers with pH adjusted to ~3.0).[\[11\]](#)[\[12\]](#) The ratio is optimized for separation (e.g., Methanol:0.1M Formic Acid, 75:25 v/v).[\[12\]](#)
- Flow Rate: Typically 0.5 - 1.0 mL/min.[\[12\]](#)[\[13\]](#)
- Column Temperature: Controlled, for example, at 40 °C or 55 °C to ensure reproducibility.[\[13\]](#)
[\[14\]](#)
- Detection Wavelength: UV detection is commonly set around 240-280 nm.[\[12\]](#)[\[13\]](#)
- Sample Preparation:
 - Accurately weigh a sample of **tert-Butyl rosuvastatin**.
 - Dissolve and dilute to a known concentration (e.g., 0.2-0.6 mg/mL) using the mobile phase or a suitable diluent (e.g., methanol/water mixture).[\[10\]](#)[\[13\]](#)
 - Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[\[12\]](#)
 - Filter the sample solution through a 0.2 or 0.45 µm membrane filter before injection.[\[13\]](#)
[\[14\]](#)
- Injection Volume: 5-10 µL.[\[12\]](#)
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification of specific impurities is performed using external standards.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the molecule. Commercial suppliers of **tert-Butyl rosuvastatin** typically provide a certificate of analysis that includes data from these techniques.[\[4\]](#)

- ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical structure, including the number and types of protons and their connectivity. This confirms the presence of the tert-butyl group, the aromatic rings, and the chiral centers of the side chain.
- Mass Spectrometry (MS): Determines the molecular weight of the compound (537.64 g/mol) and provides fragmentation patterns that help confirm its structure.[4][5]
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as O-H (hydroxyl), C=O (ester), S=O (sulfone), and C-F (fluorophenyl) bonds.

Thermal Analysis (DSC & TGA)

Thermal analysis provides information on melting behavior, polymorphism, and thermal stability.

- Differential Scanning Calorimetry (DSC):
 - Objective: To determine the melting point and identify polymorphic transitions.
 - Protocol: An accurately weighed sample (2-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15] An empty pan is used as a reference. The DSC thermogram for a pure, crystalline substance should show a sharp endothermic peak corresponding to its melting point (approx. 136-138 °C). [1][6] Broad peaks may indicate impurities or an amorphous state.[16]
- Thermogravimetric Analysis (TGA):
 - Objective: To evaluate thermal stability and determine the presence of residual solvents or water.
 - Protocol: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The resulting curve shows mass loss as a function of temperature, indicating decomposition or volatilization of solvents.[4]

Solid-State Characterization (Powder X-Ray Diffraction - PXRD)

PXRD is the primary technique for analyzing the solid-state structure of a material.

- **Objective:** To determine if the material is crystalline or amorphous and to identify its specific polymorphic form.[\[17\]](#) The crystalline form can impact stability, solubility, and handling properties.[\[18\]](#)
- **Protocol:** A powdered sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure. Amorphous materials do not produce sharp diffraction peaks.[\[16\]](#)

Stability Profile

Understanding the stability of **tert-Butyl rosuvastatin** is crucial for defining storage conditions and shelf-life.

- **Chemical Stability:** The tert-butyl ester group is designed to be labile under acidic conditions for its removal in the final synthesis step.[\[3\]](#) Therefore, the compound is expected to be sensitive to strong acids. Stability studies, following ICH guidelines, would typically involve exposing the material to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.[\[19\]](#)
- **Solid-State Stability:** The stability can also be dependent on its polymorphic form.[\[18\]](#) Amorphous forms are generally more reactive and less stable than their crystalline counterparts. PXRD and DSC can be used to monitor for any changes in the solid state during storage.

Conclusion

The thorough physicochemical characterization of **tert-Butyl rosuvastatin** is a non-negotiable aspect of quality control in the manufacturing of Rosuvastatin. A combination of chromatographic, spectroscopic, thermal, and diffraction techniques provides a complete profile of the intermediate, ensuring its identity, purity, and physical properties meet the stringent requirements for pharmaceutical production. The methodologies and data presented in this guide serve as a foundational reference for scientists and professionals in the field.

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